1-[4-(2-isopropyl-5-methylphenoxy)butyl]azepane oxalate
Descripción general
Descripción
1-[4-(2-isopropyl-5-methylphenoxy)butyl]azepane oxalate, also known as AZD-5213, is a novel drug compound that has been developed for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. This drug has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(2-isopropyl-5-methylphenoxy)butyl]azepane oxalate is not fully understood. However, it is believed that the drug acts as a selective antagonist of the muscarinic M3 receptor, which is involved in the regulation of airway smooth muscle contraction and mucous secretion. By blocking this receptor, this compound may reduce airway hyperresponsiveness and inflammation, which are key features of respiratory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include:
- Reduction in airway hyperresponsiveness
- Inhibition of mucous secretion
- Reduction in inflammation
- Improvement in lung function
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(2-isopropyl-5-methylphenoxy)butyl]azepane oxalate has several advantages for lab experiments. It has shown efficacy in preclinical models of respiratory diseases, which makes it a promising candidate for further development. Additionally, the drug has a well-defined mechanism of action, which makes it easier to study in vitro and in vivo. However, there are also some limitations to using this compound in lab experiments. For example, the drug may have off-target effects on other muscarinic receptors, which could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 1-[4-(2-isopropyl-5-methylphenoxy)butyl]azepane oxalate. These include:
- Further preclinical studies to better understand the mechanism of action of the drug
- Clinical trials to evaluate the safety and efficacy of this compound in humans
- Development of new formulations of the drug for improved delivery to the lungs
- Investigation of potential off-target effects of the drug on other muscarinic receptors
- Exploration of the potential use of this compound in other respiratory diseases beyond COPD and asthma.
Aplicaciones Científicas De Investigación
1-[4-(2-isopropyl-5-methylphenoxy)butyl]azepane oxalate has been studied extensively in preclinical models of respiratory diseases. In a study conducted in rats with COPD, this compound was shown to improve lung function and reduce inflammation. Another study in guinea pigs with asthma showed that this compound reduced airway hyperresponsiveness and inflammation. These preclinical studies provide strong evidence for the potential therapeutic use of this compound in respiratory diseases.
Propiedades
IUPAC Name |
1-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]azepane;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO.C2H2O4/c1-17(2)19-11-10-18(3)16-20(19)22-15-9-8-14-21-12-6-4-5-7-13-21;3-1(4)2(5)6/h10-11,16-17H,4-9,12-15H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJJFKFEKSGULK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.